molecular formula C23H29NO4 B5178778 Ethyl 1-[4-(benzyloxy)-3-methoxybenzyl]piperidine-4-carboxylate

Ethyl 1-[4-(benzyloxy)-3-methoxybenzyl]piperidine-4-carboxylate

Cat. No.: B5178778
M. Wt: 383.5 g/mol
InChI Key: GKNBHXLKLJTUEX-UHFFFAOYSA-N
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Description

Ethyl 1-[4-(benzyloxy)-3-methoxybenzyl]piperidine-4-carboxylate is a synthetic organic compound with a complex structure It is characterized by the presence of a piperidine ring substituted with a benzyloxy and methoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[4-(benzyloxy)-3-methoxybenzyl]piperidine-4-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of piperidine with a benzyloxy and methoxybenzyl halide under basic conditions. The resulting intermediate is then esterified with ethyl chloroformate to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. The process is typically carried out in large-scale reactors with precise control over temperature, pressure, and reaction time to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[4-(benzyloxy)-3-methoxybenzyl]piperidine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 1-[4-(benzyloxy)-3-methoxybenzyl]piperidine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 1-[4-(benzyloxy)-3-methoxybenzyl]piperidine-4-carboxylate involves its interaction with specific molecular targets. The benzyloxy and methoxybenzyl groups can interact with enzymes or receptors, potentially modulating their activity. The piperidine ring may also play a role in binding to biological targets, influencing the compound’s overall effect .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate
  • Ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate
  • 3-Oxo-1-phenylmethyl-4-piperidinecarboxylic acid ethyl ester

Uniqueness

Ethyl 1-[4-(benzyloxy)-3-methoxybenzyl]piperidine-4-carboxylate is unique due to the presence of both benzyloxy and methoxybenzyl groups, which confer distinct chemical properties and potential biological activities. These structural features differentiate it from other similar compounds and may enhance its utility in various applications .

Properties

IUPAC Name

ethyl 1-[(3-methoxy-4-phenylmethoxyphenyl)methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO4/c1-3-27-23(25)20-11-13-24(14-12-20)16-19-9-10-21(22(15-19)26-2)28-17-18-7-5-4-6-8-18/h4-10,15,20H,3,11-14,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKNBHXLKLJTUEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CC2=CC(=C(C=C2)OCC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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